molecular formula C18H19N5OS B2452031 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide CAS No. 1428356-05-1

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Cat. No.: B2452031
CAS No.: 1428356-05-1
M. Wt: 353.44
InChI Key: OMZVIRLNFNRECE-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

N-substituted pyrazolopyrimidin derivatives have been researched for their herbicidal activity. A study by Liu & Shi (2014) discussed the synthesis of various aroxy-propanamides containing pyrimidine and thiadiazole rings. These compounds exhibited moderate to good selective herbicidal activity against specific plants like Brassica campestris L. at certain concentrations, highlighting the potential of such compounds in agricultural applications (Liu & Shi, 2014).

Insecticidal and Antibacterial Potential

Deohate & Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This study demonstrates the versatility of such compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Properties

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship of these compounds, suggesting their potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antimicrobial Applications

Research by Kumar et al. (2014) synthesized pyrimidine pyrazole heterocycles and conducted antimicrobial studies. These compounds showed promising antibacterial activity against bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Aspergillus spp. The study underscores the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2014).

Mechanism of Action

    Target of action

    Compounds with a pyrazole structure are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, the targets of “N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide” could be related to these diseases.

    Mode of action

    The compound might interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the pathogen .

    Biochemical pathways

    The compound could affect various biochemical pathways related to the life cycle of the pathogens, such as DNA replication, protein synthesis, or metabolic processes .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and could influence its bioavailability. For example, the presence of the pyrazole ring might enhance its absorption and distribution in the body .

    Result of action

    The molecular and cellular effects of the compound’s action could include disruption of the pathogen’s life cycle, inhibition of its growth, or induction of its death .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-10-14(2)23(22-13)17-11-16(19-12-20-17)21-18(24)8-9-25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVIRLNFNRECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.